10-Phenyl-[12]-cytochalasins Z16
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Overview
Description
10-Phenyl-12-cytochalasins Z16 is a complex organic compound belonging to the cytochalasin family. These compounds are known for their unique ability to disrupt actin filament formation in cells, making them valuable tools in biological research. The molecular formula of 10-Phenyl-12-cytochalasins Z16 is C28H33NO5, and it has a monoisotopic mass of 463.23587 .
Preparation Methods
The synthesis of 10-Phenyl-12-cytochalasins Z16 typically involves intricate organic reactions. One common method includes the use of intramolecular Diels-Alder reactions to form the macrocyclic structure . The reaction conditions often require heating in solvents like toluene at elevated temperatures (e.g., 100°C) to facilitate the cyclization process
Chemical Reactions Analysis
10-Phenyl-12-cytochalasins Z16 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
10-Phenyl-12-cytochalasins Z16 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic routes.
Biology: Employed to investigate the role of actin filaments in cell motility, division, and morphology.
Medicine: Potential therapeutic applications in targeting cancer cells by disrupting their cytoskeleton.
Industry: Limited industrial applications, primarily used in research and development settings.
Mechanism of Action
The primary mechanism of action of 10-Phenyl-12-cytochalasins Z16 involves binding to actin filaments, preventing their polymerization. This disruption of the cytoskeleton affects various cellular processes, including cell division and motility . The molecular targets include actin monomers and filaments, and the pathways involved are related to cytoskeletal dynamics.
Comparison with Similar Compounds
10-Phenyl-12-cytochalasins Z16 can be compared to other cytochalasins, such as cytochalasin B and cytochalasin D. While all these compounds disrupt actin filaments, 10-Phenyl-12-cytochalasins Z16 is unique due to its specific structural features and higher potency in certain biological assays . Similar compounds include:
- Cytochalasin B
- Cytochalasin D
- Cytochalasin E
These compounds share a similar mechanism of action but differ in their chemical structure and specific biological effects.
Properties
Molecular Formula |
C28H33NO5 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
(1S,5Z,8S,10E,12S,13S,15S,16S,17S)-17-benzyl-13-hydroxy-6,8,15-trimethyl-14-methylidene-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-5,10-diene-3,7,19-trione |
InChI |
InChI=1S/C28H33NO5/c1-16-9-8-12-21-26(32)19(4)18(3)24-22(15-20-10-6-5-7-11-20)29-27(33)28(21,24)34-23(30)14-13-17(2)25(16)31/h5-8,10-13,16,18,21-22,24,26,32H,4,9,14-15H2,1-3H3,(H,29,33)/b12-8+,17-13-/t16-,18+,21-,22-,24-,26+,28+/m0/s1 |
InChI Key |
XIWMGCLILBQGSO-QTIUUZRFSA-N |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@]2(C(=O)N[C@H]3CC4=CC=CC=C4)OC(=O)C/C=C(\C1=O)/C)C)O |
Canonical SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(=O)NC3CC4=CC=CC=C4)OC(=O)CC=C(C1=O)C)C)O |
Origin of Product |
United States |
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